6-Nitro-1H-indole-4-carboxylic acid
Overview
Description
“6-Nitro-1H-indole-4-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Scientific Research Applications
Antimicrobial, Anti-inflammatory, and Antiproliferative Activities
Compounds derived from nitroindole-2-carbohydrazides, including 6-nitro-1H-indole-4-carboxylic acid derivatives, have shown significant antimicrobial, anti-inflammatory, and antiproliferative activities. These compounds, synthesized through various chemical reactions, demonstrated moderate to good antiproliferative activity in cell line assays, highlighting their potential in medical research and drug development (Narayana et al., 2009).
Synthesis and Pharmaceutical Applications
The synthesis of indole-2-carboxylic acid, a related compound, is crucial in preparing many pharmaceutically active agents. Various synthesis methods have been developed, emphasizing the importance of indole derivatives in pharmaceutical research (Jiang et al., 2017).
Antimicrobial and Anticancer Potential
A series of compounds including 6-nitro-1H-indole derivatives were synthesized and evaluated for their antimicrobial and anticancer potential. Some derivatives exhibited potency comparable to standard drugs against specific bacterial strains and cancer cell lines, indicating their significance in developing new therapeutic agents (Sharma et al., 2012).
Synthetic Methods and Derivatives
Various synthetic methods have been developed to create derivatives of 6-nitro-1H-indoles, which are valuable in further chemical research and potential applications in material science and biochemistry. These methods enable the production of diverse indole derivatives, expanding the scope of research in this area (Somei et al., 2014).
Electrochemistry and Supercapacitors
The position of the carboxylic substituent on indole derivatives significantly impacts the electrochemical properties and potential applications in supercapacitors. Research in this area highlights the relevance of this compound and its derivatives in developing advanced materials for energy storage (Ma et al., 2015).
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, the future directions for “6-Nitro-1H-indole-4-carboxylic acid” could involve further exploration of its biological activities and development of new synthesis methods.
Properties
IUPAC Name |
6-nitro-1H-indole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)7-3-5(11(14)15)4-8-6(7)1-2-10-8/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJKTKXSPKNVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694618 | |
Record name | 6-Nitro-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-51-4 | |
Record name | 6-Nitro-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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